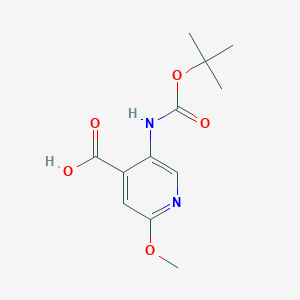

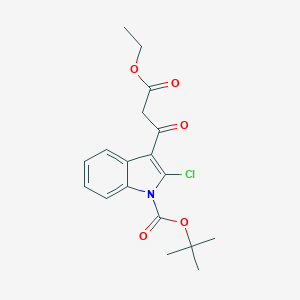

![molecular formula C11H6F3NOS B065094 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbaldehyde CAS No. 174006-70-3](/img/structure/B65094.png)

2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

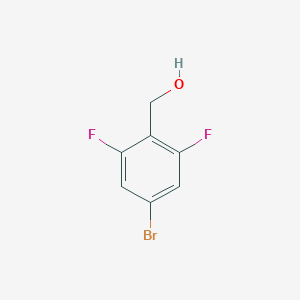

2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbaldehyde (TFTCA) is a chemical compound that has been studied extensively in the scientific community. It is a heterocyclic compound containing a five-membered ring of two carbon atoms, two nitrogen atoms and one sulfur atom. The trifluoromethyl group is attached to the phenyl ring, and the carbaldehyde group is attached to the thiazole ring. TFTCA is a colorless, volatile liquid with a sweet odor, and is soluble in many organic solvents.

Scientific Research Applications

Synthesis of Antitumor Agents

2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbaldehyde: is used as a reactant in the synthesis of C2-aryl pyrrolobenzodiazepine antitumor agents . These agents are part of a class of compounds known for their ability to intercalate into DNA and disrupt cancer cell proliferation.

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a precursor in Suzuki-Miyaura cross-coupling reactions . This type of reaction is widely used in the field of organic chemistry to form carbon-carbon bonds, which is a fundamental step in the synthesis of various pharmaceuticals.

Cobalt-Catalyzed Coupling Reactions

It is also involved in cobalt-catalyzed coupling reactions . These reactions are valuable for creating complex organic molecules with high precision, which is essential for the development of new drugs and materials.

Preparation of Vinylic MIDA Boronates

The compound is utilized in the preparation of vinylic MIDA boronates . MIDA boronates are important intermediates in organic synthesis, particularly in the field of drug discovery, due to their stability and versatility.

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis: is another application where this compound is used . This modern synthetic method accelerates chemical reactions and can improve yields, making it a valuable tool in pharmaceutical research.

Development of Fluorine-Containing Pharmaceuticals

The trifluoromethyl group in the compound is significant in the development of fluorine-containing pharmaceuticals . The presence of fluorine can greatly affect the biological activity of drugs, including their metabolic stability and binding affinity to target proteins.

properties

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NOS/c12-11(13,14)8-3-1-7(2-4-8)10-15-9(5-16)6-17-10/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZISSVPSMFGDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)C=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428221 |

Source

|

| Record name | 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbaldehyde | |

CAS RN |

174006-70-3 |

Source

|

| Record name | 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

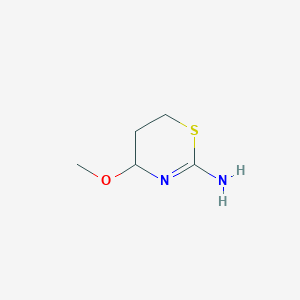

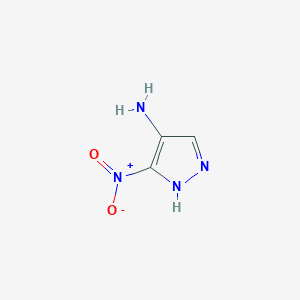

![Trisodium;2-[[2-[bis(carboxylatomethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-oxidophosphoryl]oxypropyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydrate](/img/structure/B65020.png)

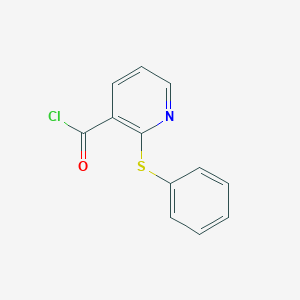

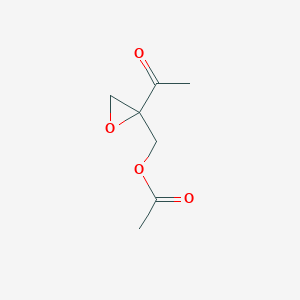

![Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B65038.png)

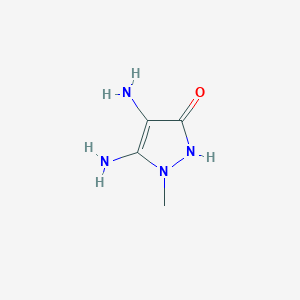

![5,5-Dimethyl-6,7-dihydro-4H-thieno[2,3-c]pyridine](/img/structure/B65047.png)